molecular formula C17H17FN4O3S B2561314 4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzenesulfonamide CAS No. 2034526-39-9

4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzenesulfonamide

Cat. No.: B2561314
CAS No.: 2034526-39-9
M. Wt: 376.41
InChI Key: MASKMNIDWFJCTN-SHTZXODSSA-N
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Description

4-Cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzenesulfonamide (CAS 2034526-39-9) is a chemical compound with a molecular formula of C17H17FN4O3S and a molecular weight of 376.41 g/mol . This benzenesulfonamide derivative is supplied for research purposes and is not intended for diagnostic or therapeutic applications. Researchers are exploring this compound and related benzenesulfonamides for their potential in neuroscience and anti-inflammatory research. Structural features like the fluoropyrimidine group are known to be key in medicinal chemistry for optimizing a compound's biological activity and selectivity . Some benzenesulfonamide compounds have been investigated for their inhibitory activity on voltage-gated sodium channels, a key target in the research of epilepsy and convulsive disorders . The presence of both sulfonamide and fluorinated heterocyclic moieties in its structure also makes it a compound of interest in the broader context of developing small molecule modulators for various biological targets. This product is strictly for Research Use Only and is not formulated for personal, human, or veterinary use.

Properties

IUPAC Name

4-cyano-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S/c18-13-10-20-17(21-11-13)25-15-5-3-14(4-6-15)22-26(23,24)16-7-1-12(9-19)2-8-16/h1-2,7-8,10-11,14-15,22H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASKMNIDWFJCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzenesulfonamide” typically involves multiple steps:

    Formation of the Fluoropyrimidine Moiety: This can be achieved through the fluorination of a pyrimidine derivative using reagents such as Selectfluor.

    Cyclohexyl Intermediate: The cyclohexyl group can be introduced via a Grignard reaction or other organometallic methods.

    Sulfonamide Formation: The benzenesulfonamide group is usually introduced through a sulfonation reaction, followed by amide bond formation.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl or benzenesulfonamide moieties.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions may occur at the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or amines.

Major Products

    Oxidation: Oxidized derivatives of the cyclohexyl or benzenesulfonamide groups.

    Reduction: Amino derivatives from the reduction of the cyano group.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activity.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

    Pharmaceutical Research: Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of “4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzenesulfonamide” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Pyrimidine-Based Antiviral Agents

Several pyrimidine derivatives with sulfonamide or related substituents demonstrate antiviral activity, providing a basis for comparison:

Compound Name Structure Highlights Target Activity (IC₅₀) Key Features
12ba () Pyrimidine linked to thieno[3,2-d]pyrimidine, 4-cyano-2,6-dimethylphenoxy HIV 33 nM Dual heterocyclic system (pyrimidine + thienopyrimidine) enhances binding affinity
12bb () Similar to 12ba but with direct benzenesulfonamide substitution HIV 33 nM Simplified structure compared to 12ba; retains potency
Target Compound 5-fluoropyrimidin-2-yl ether, trans-cyclohexyl, 4-cyanobenzenesulfonamide N/A* N/A Fluorine atom may improve metabolic stability; trans-cyclohexyl optimizes spatial orientation

Key Observations :

  • Fluorine vs. Cyano Substituents: The 5-fluoro group in the target compound may enhance electronic effects and resistance to enzymatic degradation compared to the cyano substituents in 12ba/12bb. Fluorine’s electronegativity could strengthen hydrogen bonding with targets .

Heterocycle Variants: Pyrazine vs. Pyrimidine

  • 4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide (): Replaces pyrimidine with pyrazine, a nitrogen-rich heterocycle. The 3-cyano group on pyrazine may reduce π-π stacking efficiency compared to the 5-fluoro-pyrimidine in the target compound, affecting target affinity .

Complex Heterocyclic Systems

  • VTP50469 (): Contains a diazaspiro[3.5]nonane core and a methylsulfonamido-cyclohexyl group. The spiro structure increases conformational rigidity, which may improve selectivity but reduce solubility compared to the target compound’s flexible cyclohexyl ether .
  • Example 53 ():
    • Features a pyrazolo[3,4-d]pyrimidin-3-yl group linked to a chromen-2-yl moiety.
    • The extended aromatic system (chromene) may enhance DNA intercalation but introduce toxicity risks, unlike the simpler benzenesulfonamide in the target compound .

Sulfonamide Derivatives with Varied Substituents

  • 2-chloro-N-[(1r,4r)-4-(trifluoromethyl)cyclohexyl]acetamide ():
    • Shares the trans-cyclohexyl configuration but lacks a sulfonamide group. The chloroacetamide moiety suggests alkylating activity, diverging from the target’s likely enzyme-inhibitory mechanism .

Structural and Functional Implications

  • Stereochemistry : The trans-cyclohexyl configuration in the target compound is critical for optimal binding, as seen in VTP50469 and other analogs . Cis-isomers (e.g., in ) often exhibit reduced activity due to steric clashes .
  • Sulfonamide Role : The benzenesulfonamide group in the target compound is a common pharmacophore in enzyme inhibitors, contrasting with methylsulfonamides () or trifluoromethanesulfonamides (), which may alter target specificity .
  • Fluorine’s Impact: The 5-fluoro substituent on pyrimidine likely improves bioavailability and target engagement compared to non-halogenated analogs (e.g., ) .

Biological Activity

4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the available literature on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Common NameThis compound
CAS Number2034526-39-9
Molecular FormulaC₁₇H₁₇FN₄O₃S
Molecular Weight376.4 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Specifically, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The introduction of a fluorine atom in the structure enhances its selectivity for COX-2 over COX-1, which is significant for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC₅₀ values ranging from 0.87 to 12.91 μM in MCF-7 breast cancer cells . The mechanism behind this activity often involves cell cycle arrest and apoptosis induction through pathways such as MAPK/ERK signaling .

Anti-inflammatory Activity

The compound's ability to selectively inhibit COX-2 suggests potential applications in treating inflammatory conditions. The selectivity is enhanced by the structural modifications that stabilize the binding to COX enzymes, thereby reducing side effects associated with COX-1 inhibition .

Case Studies and Research Findings

  • Inhibition Studies : In one study, derivatives of benzenesulfonamide were synthesized and tested for their ability to inhibit COX enzymes. The introduction of different substituents was found to affect both COX-1 and COX-2 activities significantly. Compounds with fluorine substitutions maintained higher selectivity for COX-2 .
  • Cell Line Testing : A recent study evaluated the antiproliferative effects of several compounds against HeLa and MCF-7 cell lines, revealing that certain derivatives exhibited IC₅₀ values as low as 4 μM against MCF-7 cells, indicating strong anticancer potential .
  • Mechanistic Insights : The activation of apoptotic pathways was confirmed through increased levels of caspase activity in treated cell lines, suggesting that the compound may induce apoptosis via mitochondrial pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for stereoselective synthesis of this compound, particularly for controlling the (1r,4r)-cyclohexyl configuration?

  • Methodological Answer : Multi-step synthesis involving reductive amination or Mitsunobu reactions can be employed to establish the trans-cyclohexyl stereochemistry. For example, tert-butyl carbamate-protected intermediates (e.g., tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate) can undergo deprotection and coupling with 5-fluoropyrimidin-2-yloxy precursors under optimized conditions (e.g., LiAlH4 reduction in THF) . Chiral HPLC or enzymatic resolution may refine enantiomeric purity.

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodological Answer : Use a combination of 1H^1H-/13C^{13}C-NMR (to confirm cyclohexyl stereochemistry and sulfonamide linkage), high-resolution mass spectrometry (HRMS) for molecular formula validation, and X-ray crystallography (if single crystals are obtainable) to resolve absolute configuration. Crystallographic data from analogous sulfonamide derivatives (e.g., R-factor = 0.050, mean σ(C–C) = 0.004 Å) demonstrate the reliability of this approach .

Q. What in vitro assays are suitable for initial biological screening (e.g., antiviral activity)?

  • Methodological Answer : Cell-based HIV inhibition assays (e.g., TZM-bl luciferase reporter system) can evaluate antiviral potency. Pyrimidine-based analogs like 12bb (IC50_{50} = 33 nM against HIV) provide a benchmark for dose-response studies . Parallel cytotoxicity assays (e.g., MTT in HEK293 cells) ensure selectivity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives targeting viral proteases vs. ion channels?

  • Methodological Answer : Employ target-specific profiling (e.g., NaV1.7 inhibition assays vs. HIV protease enzymatic assays) to clarify off-target effects. For example, DS-1971a (a benzenesulfonamide NaV1.7 inhibitor) showed metabolite-driven discrepancies in efficacy, highlighting the need for metabolite identification via LC-MS/MS and species-specific pharmacokinetic (PBPK) modeling .

Q. What computational approaches predict binding interactions between this compound and its putative targets (e.g., viral enzymes)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with HIV reverse transcriptase. Parameterize the 5-fluoropyrimidinyl moiety’s electronegativity and sulfonamide hydrogen-bonding capacity using density functional theory (DFT) calculations at the B3LYP/6-31G* level .

Q. How do substituents (e.g., 4-cyano, 5-fluoro) influence metabolic stability and cytochrome P450 interactions?

  • Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS metabolite profiling. The trifluoromethyl group in analogous compounds increases metabolic resistance by steric and electronic effects, but the 5-fluoropyrimidine may undergo oxidative defluorination—monitor via 19F^{19}F-NMR or fluorometric assays .

Q. What strategies optimize SAR for improved selectivity against off-target kinases?

  • Methodological Answer : Synthesize analogs with modified pyrimidine substituents (e.g., chloro, methyl) and evaluate kinase inhibition panels (e.g., Eurofins KinaseProfiler). For instance, replacing the 5-fluoro group with a methyl in thieno[3,2-d]pyrimidine analogs reduced off-target kinase binding by >50% .

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